3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO. It is known for its unique structure, which includes a piperidine ring and a phenoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride typically involves the reaction of 4-isopropyl-3-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-3-methylphenol
- 2-(4-Isopropyl-3-methylphenoxy)ethylamine
- Piperidine derivatives
Uniqueness
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a phenoxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)17-7-6-16(11-14(17)3)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPWFKWESQVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-33-6 | |
Record name | Piperidine, 3-[2-[3-methyl-4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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